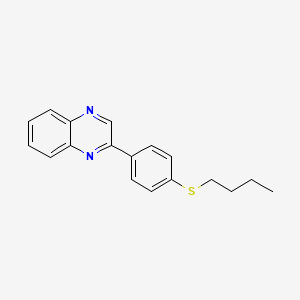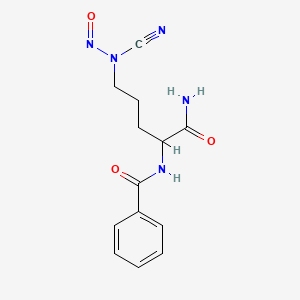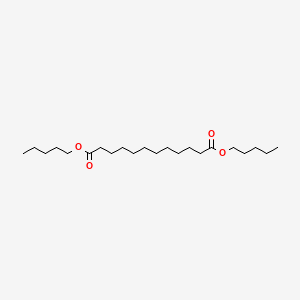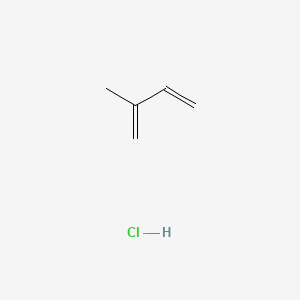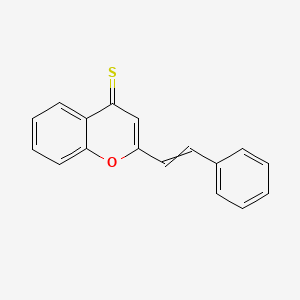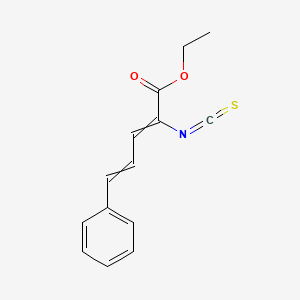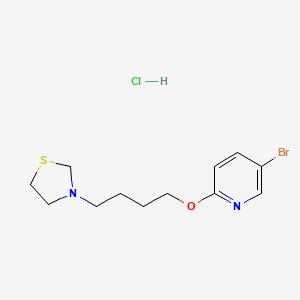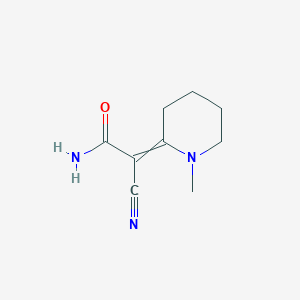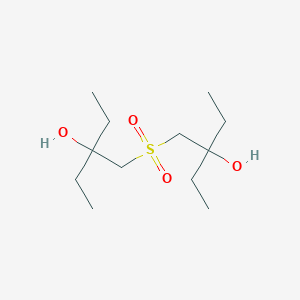
N-Methyl-N'-octylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N’-octylthiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N’-octylthiourea can be synthesized through the reaction of octylamine with methyl isothiocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
C8H17NH2+CH3NCS→C8H17NHC(S)NHCH3
Industrial Production Methods
In an industrial setting, the production of N-Methyl-N’-octylthiourea may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N’-octylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitrogen atoms in the thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N’-octylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-N’-octylthiourea involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. In enzyme inhibition, it may interact with the active site of the enzyme, thereby blocking its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylthiourea: Similar structure but with a shorter alkyl chain.
N-Octylthiourea: Lacks the methyl group on the nitrogen atom.
N,N’-Dimethylthiourea: Contains two methyl groups instead of one octyl group.
Uniqueness
N-Methyl-N’-octylthiourea is unique due to its specific combination of a long alkyl chain and a methyl group, which imparts distinct chemical and physical properties. This combination can enhance its solubility in organic solvents and its ability to interact with biological targets.
Eigenschaften
CAS-Nummer |
51793-62-5 |
|---|---|
Molekularformel |
C10H22N2S |
Molekulargewicht |
202.36 g/mol |
IUPAC-Name |
1-methyl-3-octylthiourea |
InChI |
InChI=1S/C10H22N2S/c1-3-4-5-6-7-8-9-12-10(13)11-2/h3-9H2,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
OIIFYBCNDAMJFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=S)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


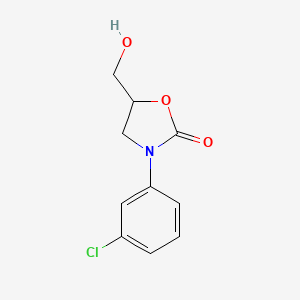
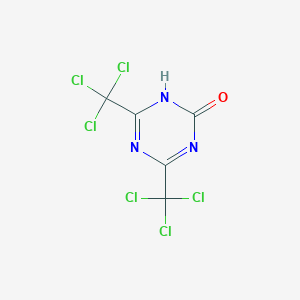

![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
![[(4-Methylphenyl)(nitroso)amino]acetic acid](/img/structure/B14655220.png)
